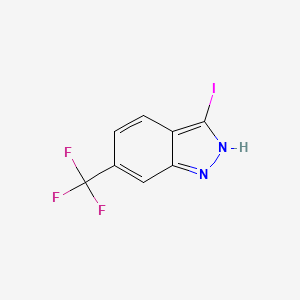

3-Iodo-6-(trifluoromethyl)-1H-indazole

描述

Significance of Indazole Derivatives in Drug Discovery and Medicinal Chemistry

The significance of the indazole nucleus in drug discovery is underscored by its presence in a variety of approved drugs and clinical candidates. nih.gov These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The ability of the indazole scaffold to interact with various biological targets, such as protein kinases, has made it a focal point for the development of targeted therapies. nih.gov The synthesis of diverse indazole derivatives is a key area of research, with numerous methods being developed to access novel and potent bioactive molecules. nih.gov

Current Research Landscape of Halogenated and Trifluoromethylated Indazole Compounds

The introduction of halogen atoms and trifluoromethyl groups into the indazole scaffold is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of these compounds. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, while the trifluoromethyl group is known for its ability to increase bioavailability and binding affinity.

Research into halogenated indazoles has shown that these modifications can lead to potent biological activity. For instance, iodinated indazoles serve as crucial intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors. chemicalbook.comchemicalbook.com The iodine atom at the 3-position is particularly valuable as it can be readily displaced or participate in cross-coupling reactions to introduce further molecular diversity.

Similarly, trifluoromethylated indazoles are actively being investigated. The trifluoromethyl group can significantly alter the electronic properties of the indazole ring, impacting its interaction with biological targets. While specific research on 3-Iodo-6-(trifluoromethyl)-1H-indazole is not extensively published in dedicated studies, the combination of these two functional groups on the indazole scaffold represents a promising area for the discovery of new chemical entities with unique biological profiles. Patents have been filed for various indazole derivatives, including those with halogen and other substituents, for the treatment of conditions mediated by receptors like CB1, highlighting the ongoing interest in this class of compounds. google.com

Chemical Compound Information

| Compound Name |

| This compound |

| 6-Iodo-1H-indazole |

| 3,6-diiodo-1H-indazole |

| 2-(3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide |

| Axitinib |

| 6-Fluoro-3-iodo-indazole |

| 3-Iodo-6-methyl-5-nitro-1H-indazole |

| 3-Iodo-6-methyl-4-nitro-1H-indazole |

| 3-iodo-5-methyl-6-(trifluoromethyl)-1H-indazole |

| 3-chloro-6-nitro-1H-indazole |

| 6-Bromo-3-iodo-1H-indazole |

| 6-Bromo-3-iodo-1-methyl-1H-indazole |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1000341-27-4 | sigmaaldrich.comcyclicpharma.com |

| Molecular Formula | C₈H₄F₃IN₂ | cyclicpharma.com |

| Molecular Weight | 312.03 g/mol | sigmaaldrich.comcyclicpharma.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% - ≥98% | sigmaaldrich.comcyclicpharma.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | ARPPCBLAYCXFHA-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | Ambient | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-iodo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPPCBLAYCXFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646709 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-27-4 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Research of 3 Iodo 6 Trifluoromethyl 1h Indazole and Its Analogs

Anticancer and Antitumor Activities

Derivatives built upon the 3-Iodo-6-(trifluoromethyl)-1H-indazole framework have been investigated for their potential to inhibit key drivers of tumorigenesis. The versatility of the 3-iodoindazole core allows for the synthesis of diverse analogs targeting multiple oncogenic signaling pathways. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The indazole scaffold has been successfully utilized in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overactive in various cancers, including non-small cell lung cancer (NSCLC). researchgate.netnih.gov

A major challenge in EGFR-targeted therapy is the emergence of drug resistance, often driven by secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. nih.gov This mutation confers resistance to first and second-generation EGFR inhibitors. Research has focused on developing third-generation inhibitors capable of overcoming this resistance.

Indazole-based compounds have emerged from phenotypic screens as potent inhibitors of the drug-resistant EGFR-L858R/T790M double mutant. nih.gov The development strategy often involves using a 3-iodo-indazole or a related 3-iodo-heterocycle as a key precursor. While direct studies on this compound are not extensively published, the synthetic logic is well-established. For instance, the related core, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical intermediate in the synthesis of covalent-reversible EGFR inhibitors. researchgate.net In these syntheses, the trifluoromethylphenyl group is often introduced via a Suzuki cross-coupling reaction with the corresponding boronic acid, highlighting a direct synthetic route from a 3-iodo precursor to a molecule targeting EGFR. researchgate.net This approach leads to compounds that are conformationally restricted and designed to specifically target the ATP-binding site of the drug-resistant mutant enzyme. nih.gov

Many advanced EGFR inhibitors, particularly those effective against the T790M mutant, employ a covalent mechanism of action. nih.govnih.gov These inhibitors form an irreversible bond with a specific cysteine residue (Cys797) in the active site of EGFR. nih.gov This covalent interaction leads to prolonged and potent inhibition of the receptor's kinase activity.

Fibroblast Growth Factor Receptors (FGFRs) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is another critical target in oncology, with aberrant FGFR signaling implicated in various cancers, including hepatocellular carcinoma (HCC) and bladder cancer. nih.govnih.govbenthamdirect.com The indazole scaffold has been identified as a promising pharmacophore for developing potent and selective FGFR inhibitors. nih.govbenthamdirect.comrsc.org

Fragment-based virtual screening and subsequent optimization have led to the discovery of indazole derivatives with significant FGFR1 inhibitory activity. nih.gov One notable study identified a series of N-(1H-indazol-3-yl)benzamides as potent FGFR1 inhibitors. Through structural optimization, a compound featuring a 6-(2-chloro-4-(trifluoromethyl)phenyl)-1H-indazole core, an analog of the title compound, demonstrated excellent kinase inhibitory activity. nih.gov This highlights the utility of the trifluoromethylphenyl-substituted indazole moiety in achieving potent FGFR inhibition.

Further research has focused on developing covalent inhibitors of FGFRs to achieve prolonged target engagement and overcome potential resistance mechanisms. nih.gov A series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4. One of the most potent compounds from this series, 27i , exhibited an IC50 of 2.4 nM against FGFR4 and also showed activity against resistance-conferring mutants. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as a potent FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com

Table 1: Inhibitory Activity of Indazole Analogs against FGFRs

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 9u (Indazole derivative) | FGFR1 | 3.3 | nih.gov |

| 27i (1H-indazole derivative) | FGFR4 | 2.4 | nih.gov |

| Compound 1 ([3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]amine derivative) | FGFR1 | 100 | benthamdirect.com |

Pan-Pim Kinase Inhibition

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in regulating cell signaling pathways fundamental to tumorigenesis. nih.gov The development of pan-Pim inhibitors, which target all three isoforms, is an active area of research.

Analogs of this compound have shown significant promise as pan-Pim kinase inhibitors. Research efforts have described the development of potent inhibitors from a 3-(pyrazin-2-yl)-1H-indazole derived hit. nih.gov Structure-activity relationship (SAR) studies led to the identification of a series of potent pan-Pim inhibitors. Similarly, fragment-based drug design has led to the identification of 3,5-substituted 6-azaindazoles (1H-pyrazolo[3,4-c]pyridines), which are isosteres of the indazole core, as potent pan-Pim inhibitors with picomolar biochemical potency against all three isoforms. rsc.orgacs.org These findings underscore the suitability of the indazole and related azaindazole scaffolds for achieving potent, broad-spectrum inhibition of the Pim kinase family.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. patexia.comnih.gov While the field is dominated by other chemical scaffolds, the indazole core has been explored for its potential in developing PARP inhibitors.

A patent for amide-substituted indazoles describes them as inhibitors of PARP. patexia.com The invention covers compounds of a general formula with a substituted indazole core, intended for use in cancer therapy, often in combination with DNA-damaging agents. While this patent does not specifically claim this compound, it establishes the indazole ring system as a viable starting point for the design of novel PARP inhibitors. The general principle of PARP inhibition involves blocking the enzyme's ability to repair single-strand DNA breaks. When these breaks are not repaired, they can lead to double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality. youtube.com

Anti-Proliferative Effects in Various Cancer Cell Lines

The indazole scaffold is a prominent feature in numerous compounds investigated for their anti-cancer properties. Research into analogs of this compound has revealed significant anti-proliferative activity across a range of human cancer cell lines.

One such analog, a diarylamide 3-aminoindazole known as AKE-72, which incorporates a trifluoromethylphenyl group, has demonstrated notable efficacy. nih.gov This compound was assessed for its anti-proliferative effects against the K-562 chronic myeloid leukemia cell line. nih.gov The results showed potent activity, with the compound inducing total growth inhibition (TGI) at a concentration of 154 nM and a half-maximal lethal concentration (LC50) of 5.25 µM. nih.gov

In other studies, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated for their in vitro antineoplastic activity against a panel of 60 human cancer cell lines. nih.gov Certain compounds within this series exhibited potent growth inhibition, with concentrations below 1 µM being effective against numerous cell lines. nih.gov Notably, against the SR leukemia cell line, one of the most active compounds demonstrated an inhibitory concentration of just 0.0153 µM. nih.gov These findings underscore the potential of the indazole core structure in designing potent anti-proliferative agents.

Table 1: Anti-proliferative Activity of Indazole Analogs

Compound/Analog Series Cell Line Activity Metric Concentration Source AKE-72 (3-aminoindazole derivative) K-562 (Chronic Myeloid Leukemia) Total Growth Inhibition (TGI) 154 nM AKE-72 (3-aminoindazole derivative) K-562 (Chronic Myeloid Leukemia) Half-Maximal Lethal Concentration (LC50) 5.25 µM 3-amino-N-phenyl-1H-indazole-1-carboxamides SR (Leukemia) Growth Inhibition 0.0153 µM 3-amino-N-phenyl-1H-indazole-1-carboxamides Various (60 human cancer cell lines) Growth Inhibition < 1 µM

Tyrosine Kinase Inhibitory Profiles

Analogs of this compound have been identified as potent inhibitors of various tyrosine kinases, which are crucial mediators of signaling pathways that drive cancer cell proliferation. The indazole ring often serves as a key hinge-binding motif in these inhibitors. nih.gov

The 3-aminoindazole derivative AKE-72, which contains a trifluoromethylphenyl moiety, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant which confers resistance to many existing therapies. nih.govsemanticscholar.org Furthermore, its inhibitory activity was profiled against a panel of 18 major oncogenic kinases. At a concentration of 50 nM, AKE-72 showed significant inhibition (83.9–99.3%) against a wide array of kinases including c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, VEGFR2, and YES. semanticscholar.org Moderate inhibition (64.5–73%) was observed for c-Src and FMS kinases. semanticscholar.org This broad-spectrum inhibitory profile highlights the potential of this class of compounds to target multiple oncogenic pathways simultaneously.

Table 2: Kinase Inhibitory Profile of Indazole Analog AKE-72 at 50 nM

Kinase Target % Inhibition Source c-Kit >83.9% FGFR1 >83.9% FLT3 >83.9% FYN >83.9% LCK >83.9% LYN >83.9% PDGFRβ >83.9% RET >83.9% VEGFR2 >83.9% YES >83.9% c-Src 64.5% - 73% FMS 64.5% - 73%

Antimicrobial Activities

Antibacterial Efficacy

The indazole nucleus and its derivatives are recognized for their antibacterial properties. nih.gov Research has extended to analogs containing trifluoromethyl groups, which have shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

In one study, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized and tested against several Gram-positive strains. nih.gov A derivative with both bromo and trifluoromethyl substitutions was identified as the most potent in the series, inhibiting the growth of multiple S. aureus strains, including a methicillin-resistant S. aureus (MRSA) strain, with a minimum inhibitory concentration (MIC) of 3.12 µg/mL. nih.gov Other indazole derivatives have demonstrated activity against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com These findings suggest that the trifluoromethyl-indazole scaffold is a promising starting point for the development of new antibacterial agents.

Table 3: Antibacterial Activity of Trifluoromethylated and Indazole Analogs ```html

| Compound Series | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| N-(Trifluoromethyl)phenyl pyrazole derivative | MRSA | 3.12 | nih.gov |

| Indazole derivative | S. aureus | 64 - 128 | frontiersin.org |

| Indazole derivative | S. epidermidis | 64 - 128 | frontiersin.org |

| Indazole derivative | E. faecalis | >64 | frontiersin.org |

Antifungal Efficacy

Analogs of this compound have also been explored for their potential as antifungal agents. The indazole ring is a component of various compounds that exhibit activity against pathogenic fungi.

nih.govnih.gov

A series of indazole-linked triazole derivatives were evaluated for antifungal activity, with one analog demonstrating significant efficacy against various fungal cultures, including Candida spp. and Aspergillus spp. nih.govIn a separate study, new 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group were designed and tested against plant pathogenic fungi. researchgate.netOne compound, in particular, showed excellent in vitro activity against Valsa mali and Botryosphaeria dothidea, with EC50 values of 1.19 µg/mL and 1.97 µg/mL, respectively, surpassing the activity of the standard fungicide chlorothalonil.

researchgate.netTable 4: Antifungal Activity of Trifluoromethylated and Indazole Analogs

Immunomodulatory and Anti-inflammatory Research

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating immune suppression. nih.govThe trifluoromethyl-indazole scaffold is featured in several compounds designed as IDO1 inhibitors.

Research into novel IDO1 inhibitors has led to the development of compounds with an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. nih.govWithin this series, a derivative featuring a p-trifluoromethyl substituted aniline (B41778) moiety demonstrated an IC50 value of 18 µM for the inhibition of human IDO1 (hIDO1). nih.govAnother study focused on icotinib-1,2,3-triazole derivatives, where multiple analogs showed potent IDO1 inhibitory activity. frontiersin.orgFor example, compound a17 in this series was the most potent, with an IC50 value of 0.37 µM in a HeLa cell-based assay. frontiersin.orgThese results highlight the importance of the trifluoromethyl group in the design of selective and potent IDO1 inhibitors.

**Table 5: IDO1 Inhibitory Activity of Various Analogs**

```html

Compound/Analog Series Assay Type Inhibitory Concentration (IC50) Source Isoxazolo[5,4-d]pyrimidin-4(5H)-one with p-trifluoromethyl aniline hIDO1 Enzymatic Assay 18 µM nih.gov Icotinib-1,2,3-triazole derivative (a15) HeLa Cell-Based Assay 0.59 µM nih.gov Icotinib-1,2,3-triazole derivative (a17) HeLa Cell-Based Assay 0.37 µM nih.gov Icotinib-1,2,3-triazole derivative (a18) HeLa Cell-Based Assay 0.56 µM nih.gov Icotinib-1,2,3-triazole derivative (a20) HeLa Cell-Based Assay 0.76 µM nih.gov Epacadostat (Reference Inhibitor) hIDO1 Cell-Based Assay 12 nM nih.gov

Immunomodulatory and Anti-inflammatory Research

TRPA1 Channel Modulation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. nih.gov It functions as a sensor for noxious chemical and physical stimuli, including irritants, inflammatory agents, and cold temperatures. nih.gov Activation of TRPA1 leads to the influx of calcium, membrane depolarization, and the sensation of pain, making it a significant target for the development of new analgesic drugs to treat chronic and inflammatory pain. nih.govmdpi.com

Research has identified a series of 1H-indazole derivatives as potent antagonists of the TRPA1 channel. nih.govresearchgate.net One study identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, an analog of the subject compound, as an effective inhibitor of the chemical activation of mouse TRPA1. nih.gov To understand its mechanism, a random mutagenesis screen was performed, revealing that five specific mutations located within the channel's pore domain led to a loss of inhibition by the compound. nih.gov This finding suggests that the indazole antagonist may act directly on the pore-domain to regulate channel activity. nih.gov A computational docking model for a separate series of indazole antagonists proposed a binding mode within the S5 transmembrane region of the channel, forming non-covalent bonds with serine and threonine residues (Ser873 and Thr874). researchgate.net

Table 1: Activity of Indazole Analogs on TRPA1 Channels

| Compound | Target | Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| Compound 168 | Human TRPA1 | 20 nM | Potent 1H-indazole derivative antagonist of hTRPA1. nih.gov |

| Compound 169 | Human TRPA1 | 686 nM | 1H-indazole derivative antagonist of hTRPA1. nih.gov |

| 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | Mouse TRPA1 | Not specified | Inhibits chemical activation; activity is lost with mutations in the channel's pore domain. nih.gov |

Neurodegenerative Disease Research (General Indazole Derivatives)

Indazole-containing compounds are actively being investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmtroyal.canih.gov The indole (B1671886) nucleus, for which indazole is a known bioisostere, is a flexible pharmacophore that can interact with a wide range of receptors, making it a privileged structure in medicinal chemistry for central nervous system (CNS) disorders. mdpi.com The strategy often involves creating multi-target-directed ligands or highly selective inhibitors for specific kinases involved in neuronal apoptosis and inflammation. mtroyal.camdpi.com

c-Jun Amino-Terminal Kinase 3 (JNK3) Inhibition

The c-Jun N-terminal kinase 3 (JNK3), also known as MAPK10, is an isoform of the JNK family that is predominantly expressed in the brain. nih.govmiami.edu It is a key component of pathways linked to neuronal cell death and has been implicated in the pathogenesis of several CNS diseases, including Alzheimer's, Parkinson's disease, and epilepsy. nih.govacs.org This makes the development of potent, selective, and brain-penetrant JNK3 inhibitors a significant goal for therapeutic intervention in neurodegeneration. nih.govmtroyal.ca

Researchers have successfully developed indazole and aza-indazole scaffolds as novel chemotypes for JNK3 inhibition. nih.govmiami.edu Through extensive structure-activity relationship (SAR) studies, potent and highly selective inhibitors have been identified. One lead compound, 29 , emerged as a potent JNK3 inhibitor with an IC₅₀ value of 5 nM. nih.govacs.org This compound demonstrated high selectivity for JNK3 and JNK2 out of a panel of 374 kinases and showed good oral bioavailability and significant brain penetration, a critical property for CNS drugs. nih.govmiami.edu A co-crystal structure of this compound bound to human JNK3 confirmed that it acts as a type I kinase inhibitor. nih.govmiami.edu In a separate study focused on Parkinson's disease models, another indazole derivative, 25c , was identified as a highly selective JNK3 inhibitor with an IC₅₀ of 85.21 nM and over 100-fold selectivity against other JNK isoforms. mtroyal.caacs.org This compound exhibited neuroprotective effects in both in vitro and in vivo models of Parkinson's disease and showed good blood-brain barrier permeability. mtroyal.caacs.org

Table 2: Indazole Derivatives as JNK3 Inhibitors

| Compound | Target | Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| Compound 29 | JNK3 | 5 nM | Potent, selective, orally bioavailable, and brain-penetrant inhibitor. nih.govmiami.eduacs.org |

| Compound 25c | JNK3 | 85.21 nM | Over 100-fold isoform selectivity; showed neuroprotective effects in Parkinson's models. mtroyal.caacs.org |

Other Biological Targets and Pathways

Selective Estrogen Receptor Degraders (SERDs)

The estrogen receptor (ER) is a key driver in the majority of breast cancers (ER+). nih.gov Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are standard treatments, but resistance often develops. nih.govmdpi.com Selective Estrogen Receptor Degraders (SERDs) represent a distinct therapeutic class that not only blocks ER signaling but also induces the degradation of the ER protein itself. mdpi.comnih.gov This mechanism has the potential to overcome resistance to other endocrine therapies. nih.gov

An indazole-based series of SERDs has been developed and optimized for the treatment of ER+ breast cancer. nih.gov SAR studies on this series revealed that substituents on the indazole core and associated phenyl rings could be modified to enhance ER degradation and antagonist potency. nih.gov This optimization effort led to the discovery of compounds 47 and 56 , which demonstrated the ability to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model, highlighting their potential for treating advanced, resistant forms of the disease. nih.gov The mechanism of SERDs involves binding to the ER, which impairs the receptor's mobility and traps it on the DNA, preventing transcriptional activity and leading to the subsequent degradation of the ER-drug complex. youtube.com

Table 3: Indazole-based Selective Estrogen Receptor Degraders

| Compound | Target | Activity | Key Findings |

|---|---|---|---|

| Indazole 47 | Estrogen Receptor | Tumor Regression | Induces tumor regression in a tamoxifen-resistant breast cancer xenograft model. nih.gov |

| Indazole 56 | Estrogen Receptor | Tumor Regression | Induces tumor regression in a tamoxifen-resistant breast cancer xenograft model. nih.gov |

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions. nih.govyoutube.com Under hypoxic conditions, the HIF-1α subunit is stabilized and dimerizes with the HIF-1β subunit. nih.gov This complex then binds to DNA and activates the transcription of genes involved in key cancer progression processes, including angiogenesis (new blood vessel formation), metabolic reprogramming, and cell survival. nih.govmdpi.com Elevated levels of HIF-1α are found in many human tumors, making the HIF-1 pathway a compelling target for anticancer drug development. nih.govnih.gov

While direct studies on this compound are limited in this area, research on structurally related scaffolds has established a precedent for HIF-1 inhibition. A study on indenopyrazoles, which share a fused bicyclic aromatic structure with indazoles, identified them as a new class of HIF-1 inhibitors. nih.gov Specifically, the indenopyrazole compound 2l was found to be a highly potent inhibitor of hypoxia-induced HIF-1α transcriptional activity, with an IC₅₀ of 0.014 µM. nih.gov Mechanistic studies showed that this compound did not prevent the accumulation of the HIF-1α protein but rather interfered with the transcriptional pathway that is activated after the HIF-1α/HIF-1β dimer forms. nih.gov This suggests that indazole-like structures can effectively modulate the hypoxic response in cancer cells.

Table 4: Indenopyrazole Analog as a HIF-1 Pathway Modulator

| Compound | Target Pathway | Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| Indenopyrazole 2l | HIF-1α Transcriptional Activity | 0.014 µM | Potently inhibits HIF-1 transcriptional activity without affecting HIF-1α protein accumulation. nih.gov |

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Trifluoromethyl Group Substitution on Biological Potency and Pharmacological Profiles

The trifluoromethyl (-CF3) group at the 6-position of the indazole ring is a critical substituent that significantly influences the compound's biological and physicochemical properties. The -CF3 group is a powerful electron-withdrawing group, a property that can enhance the electrophilic character at certain positions within a molecule nih.govscispace.com. This strong inductive effect alters the electronic properties of the aromatic indazole ring, which can be pivotal for molecular interactions with biological targets mdpi.com.

One of the key advantages of incorporating a trifluoromethyl group is the enhancement of lipophilicity mdpi.comnih.gov. Increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly stable to metabolic degradation mdpi.com. This metabolic stability can increase the half-life of a drug, allowing for less frequent dosing.

The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also play a role in enhancing binding affinity and selectivity for a target protein by promoting favorable hydrophobic interactions mdpi.com. In the context of kinase inhibitors, for instance, the interaction of a trifluoromethyl group with specific amino acid residues like leucine and histidine in the binding pocket has been shown to be important for potent inhibitory activity researchgate.net.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Impact of -CF3 Group | Reference |

| Electron Density | Strong electron-withdrawing effect | nih.govscispace.commdpi.com |

| Lipophilicity | Increased | mdpi.comnih.gov |

| Metabolic Stability | Increased | mdpi.com |

| Binding Affinity | Can be enhanced through hydrophobic interactions | mdpi.comresearchgate.net |

Role of Iodo Group in Activity and Molecular Interactions

The iodine atom at the 3-position of the indazole core serves a dual purpose in drug design. Firstly, it acts as a versatile synthetic handle for further molecular elaboration. The carbon-iodine bond is amenable to various cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents at this position google.commdpi.com. This capability is crucial for exploring the structure-activity relationships of 3-substituted indazole derivatives in the effort to discover multi-target kinase inhibitors nih.gov.

Secondly, the iodine atom can participate in specific, non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom, on a biological macromolecule. These interactions can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. While not as commonly discussed as hydrogen bonds, halogen bonds are increasingly recognized for their importance in rational drug design.

The synthesis of 3-iodoindazoles is often achieved by treating the corresponding indazole with iodine in the presence of a base google.comchim.it. This straightforward functionalization provides a key intermediate for the development of diverse libraries of bioactive compounds.

Influence of Substituent Position and Electronic Nature on Indazole Core Activity

The specific placement and electronic properties of substituents on the indazole scaffold are critical determinants of biological activity. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these groups can dramatically alter a compound's potency and selectivity.

For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), it was found that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in the inhibitory activity nih.gov. This highlights the sensitivity of the indazole core to substitution patterns. The electron-withdrawing nature of the trifluoromethyl group at the C6 position in 3-iodo-6-(trifluoromethyl)-1H-indazole significantly modulates the electron density of the entire ring system, which in turn influences its interactions with target proteins mdpi.com.

Scaffold Hopping and Molecular Hybridization Strategies for Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties nih.gov. This approach can lead to compounds with different intellectual property profiles, better pharmacokinetic properties, or novel binding modes. For example, a successful scaffold hopping strategy involved moving from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 nih.gov.

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with enhanced activity or a dual mode of action. Both scaffold hopping and molecular hybridization have been utilized in the design of indazole-containing fibroblast growth factor receptor (FGFR) inhibitors nih.gov. These strategies allow for the exploration of new chemical space while retaining the key interactions necessary for biological activity. The this compound scaffold can serve as a starting point for such optimization strategies, where the core can be modified or combined with other pharmacophoric elements to generate novel drug candidates.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a successful approach for the discovery of lead compounds ijddd.com. This method begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment hit is identified, it is then optimized and grown into a more potent, lead-like molecule.

The indazole scaffold has proven to be a valuable starting point in FBDD campaigns. For example, a fragment-based lead discovery approach was successfully used to develop indazole-based inhibitors of the AXL kinase, a receptor tyrosine kinase implicated in cancer nih.gov. In this study, an initial indazole fragment hit was identified through high-concentration screening and subsequently optimized through guided docking studies to yield a potent inhibitor nih.gov. This demonstrates the utility of the indazole core as a foundational element in fragment-based approaches, with the potential for derivatives like this compound to serve as starting fragments or elaborated hits.

Table 2: Key Steps in Fragment-Based Drug Design with Indazole Scaffolds

| Step | Description | Reference |

| Fragment Screening | Identification of small indazole-based fragments that bind to the target protein. | nih.gov |

| Hit Validation | Confirmation of binding and characterization of the binding mode, often using biophysical techniques like X-ray crystallography. | nih.gov |

| Fragment Evolution | Optimization of the fragment hit by growing it into unoccupied pockets of the binding site or by linking it with other fragments to increase potency. | ijddd.comnih.gov |

Rational Drug Design Methodologies

Rational drug design, also known as structure-based drug design, utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been instrumental in the development of numerous targeted therapies.

In the context of indazole derivatives, rational design has been employed to create potent anticancer agents. For example, a series of novel indazole-based diarylurea derivatives targeting the c-kit proto-oncogene were designed using structure-based methods nih.gov. Molecular docking studies are often used to predict the binding mode of designed compounds and to understand the structure-activity relationships at a molecular level nih.govnih.gov.

The indazole moiety has been identified as a key "hinge binder" in the design of type II kinase inhibitors, where it forms critical interactions with the hinge region of the kinase's ATP-binding pocket nih.govresearchgate.net. For instance, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole structure was observed to play a crucial role in interacting with the Cys694 residue nih.gov. This understanding, derived from molecular modeling, allows for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become an essential tool for elucidating reaction mechanisms, understanding molecular reactivity, and predicting spectroscopic properties of novel compounds. researchgate.netmdpi.com In the context of indazole derivatives, DFT calculations are employed to explore their chemical reactivity and to rationalize experimental outcomes. researchgate.netnih.gov

DFT studies on related heterocyclic systems have been used to investigate the different steps of chemical reactions, such as cycloadditions. mdpi.com These calculations can determine the energetics of transition states and intermediates, helping to clarify reaction pathways. mdpi.com For instance, DFT can be used to model the deprotonation of indazole derivatives, providing insights into their acidity and the subsequent reactivity of the resulting anion. beilstein-journals.org

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, with a smaller gap generally implying higher reactivity. researchgate.netnih.gov Mapped electric potential (MEP) diagrams can also be generated to illustrate reactive sites and predict where electrophilic or nucleophilic attacks might occur. researchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. researchgate.net |

| LUMO Energy | Relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.netnih.gov |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net |

| Electronegativity (χ) | Measures the power of a species to attract electrons. researchgate.net |

DFT calculations performed at various levels of theory, such as B3LYP with a triple-zeta basis set (TZVP), are used to optimize the geometry of indazole derivatives in the gas phase. nih.gov Such studies provide a foundational understanding of the molecule's intrinsic properties, which informs its behavior in synthetic and biological contexts.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a protein's binding site. For indazole derivatives, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity. researchgate.netnih.gov

In a typical docking study, the three-dimensional structures of the ligand and the target protein are used. The ligand is placed in the active site of the protein, and its conformational flexibility is explored to find the best binding pose. nih.gov The quality of the binding is assessed using a scoring function, which estimates the binding energy. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex. researchgate.net

Studies on various indazole derivatives have revealed key interactions that contribute to binding affinity. These interactions often include:

Hydrogen Bonds: Formed between the indazole core or its substituents and amino acid residues like serine, arginine, and lysine. researchgate.net

Pi-Stacking Interactions: Occur between the aromatic rings of the indazole system and residues with aromatic side chains such as tyrosine and phenylalanine. nih.gov

For example, docking studies of 3-carboxamide indazole derivatives identified compounds with high binding energies to specific renal cancer-related proteins. nih.gov Similarly, docking of other indazole analogs into the active sites of proteins implicated in cancer showed interactions with key amino acids like Tyr248 and Lys273. researchgate.net These computational predictions help prioritize compounds for synthesis and further biological evaluation.

Conformational Analysis of Indazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The presence of substituents, such as the trifluoromethyl group on the indazole ring, can significantly influence the molecule's preferred conformation due to steric and electronic effects. mdpi.com

The conformation of a molecule can affect its physical properties and biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), are used experimentally to determine the predominant conformations in solution. mdpi.com These experimental findings are often complemented by quantum chemical calculations to understand the relative energies of different conformers. mdpi.com

For trifluoromethyl-substituted aromatic compounds, the bulky and electron-withdrawing nature of the -CF3 group plays a crucial role. It can influence the planarity of the ring system and the orientation of other substituents. In studies of related 2-trifluoromethyl-benzaldehydes, both cis and trans conformers were found to be planar, with the trans form being predominant. While direct conformational analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole is not widely reported, studies on similar structures suggest that the interaction between the trifluoromethyl group and adjacent atoms would be a key determinant of its three-dimensional shape. The relative values of vicinal coupling constants in 1H NMR spectra can also be used to establish conformational preferences in related acyclic systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR is a ligand-based drug design approach, meaning it relies on the structural information of known active molecules rather than the structure of the biological target. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., inhibitory concentrations) is collected. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, topological), are calculated for each compound.

Model Building: Statistical methods, such as Principal Component Regression (PCR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. nih.gov This information provides a structural framework that can guide the design of new, more potent indazole-based inhibitors. nih.gov

Enzyme Kinetics and Binding Thermodynamics Analysis

While enzyme kinetics focuses on the rate of enzyme-catalyzed reactions, binding thermodynamics analysis provides quantitative information about the forces that drive the interaction between a ligand and its target protein. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding, allowing for the determination of key thermodynamic parameters. nih.gov

ITC experiments can determine:

Binding Affinity (Ka): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the formation and breaking of bonds.

Entropy Change (ΔS): The change in the system's disorder, related to conformational changes and the release of water molecules from the binding site.

A study on 3-phenyl-1H-indazole investigated its binding to several proteins, including the fat mass and obesity-associated (FTO) protein, using ITC. nih.gov The results showed a spontaneous, exothermic reaction between the indazole derivative and the proteins. nih.gov By comparing the binding thermodynamics across different proteins, researchers can assess the specificity of the interaction. nih.gov The order of binding affinity for 3-phenyl-1H-indazole was determined to be catalase > human serum albumin (HSA) > FTO > pepsin. nih.gov Such data is invaluable for understanding the molecular recognition process and provides a basis for designing novel and specific inhibitors. nih.gov

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov The technique involves crystallizing a purified sample, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's internal symmetry and the arrangement of atoms within the unit cell. nih.gov

The structural information obtained from X-ray crystallography includes precise measurements of:

Bond lengths

Bond angles

Torsion angles

Intermolecular interactions in the crystal lattice

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-6-(trifluoromethyl)-1H-indazole, and how can reaction intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic substitution or transition-metal-catalyzed iodination of precursor indazoles. For example, intermediates like 6-(trifluoromethyl)-1H-indazole can be iodinated using iodine sources (e.g., NIS or I₂) in the presence of a catalyst (e.g., CuI). Post-synthesis, intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C), LC-MS, and elemental analysis. Key intermediates, such as Intermediate-72 (pale yellow solid), are isolated by extraction (ethyl acetate/water) and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons in the indazole core appear as distinct multiplets (δ 7.0–8.5 ppm). The trifluoromethyl group (-CF₃) is confirmed by a singlet near δ -60 ppm in ¹⁹F NMR.

- LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 313.03 (C₈H₄F₃IN₂) confirm molecular weight.

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the iodinated position and trifluoromethyl orientation, as demonstrated in osmium-indazole complexes .

Advanced Research Questions

Q. How can SHELX programs be applied in crystallographic studies of halogenated indazoles?

- Methodological Answer : SHELXTL (Bruker AXS) or open-source SHELX suites (SHELXL, SHELXD) are used for structure solution and refinement. For halogenated indazoles:

- SHELXD : Resolves heavy atoms (e.g., iodine) via Patterson methods for experimental phasing.

- SHELXL : Refines anisotropic displacement parameters for iodine and trifluoromethyl groups. Example: Osmium-indazole complexes refined in P2₁/c space groups with distorted octahedral geometries .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for halogenated indazoles in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Compare 3-iodo derivatives with bromo/fluoro analogs (e.g., 3-bromo-6-nitro-1H-indazole in antileishmanial studies) to assess halogen effects on potency .

- Coordination chemistry : Investigate indazole-metal interactions (e.g., osmium complexes) to optimize ligand binding in catalytic or therapeutic applications .

- Pharmacophore modeling : Map electrostatic potentials of the trifluoromethyl group to predict hydrophobic interactions in target proteins .

Q. How do coordination environments in metal-indazole complexes affect their reactivity?

- Methodological Answer : In osmium(IV) complexes (e.g., [OsCl₄(1H-ind)₂]), the indazole ligand’s N1/N2 coordination mode dictates geometry and reactivity:

- Axial vs. equatorial ligands : Axial 1H-indazole ligands in [OsIV·2Me₂SO] compress the octahedral geometry, altering redox properties.

- Deprotonation effects : Deprotonated indazolato ligands (e.g., bridging in polynuclear complexes) enhance stability and catalytic activity .

Q. What are the challenges in experimental phasing for halogenated indazole derivatives using X-ray crystallography?

- Methodological Answer :

- Heavy atom incorporation : Iodine’s strong anomalous scattering aids phasing (SHELXC/D), but radiation damage during data collection requires cryocooling.

- Disorder in CF₃ groups : High thermal motion of trifluoromethyl groups complicates refinement. Mitigate using restraints (ISOR, DELU) in SHELXL .

- Twinning : Common in halogenated crystals; use TWINLAW commands in SHELXL to model twin domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。